Galectin-1 Binding Free Energy: Measured Affinity Advantage Over Lactose
In molecular dynamics-based free energy calculations validated against experimental data, beta-D-galactosyl-(1->4)-D-mannose binds to galectin-1 with a computed ΔG of −5.39 kcal/mol and an experimental ΔG of −6.10 kcal/mol, compared to −5.17 kcal/mol (computed) and −5.62 kcal/mol (experimental) for lactose (Galβ1-4Glc) [1]. The approximately 0.48 kcal/mol stronger experimental binding free energy indicates a measurable affinity enhancement attributable to the mannose C-2 hydroxyl orientation. Independently, isothermal titration calorimetry (ITC) measurements by Schwarz et al. determined the binding enthalpy (ΔHb) for this compound as −36.0 ± 2.4 kJ mol⁻¹, whereas lactose and lactulose both exhibit experimental binding enthalpies exceeding −36 kJ mol⁻¹ (i.e., more exothermic), confirming that the mannose epimer occupies a distinct thermodynamic niche among β-galactoside ligands [2].
| Evidence Dimension | Binding free energy (ΔG) and binding enthalpy (ΔHb) to bovine spleen galectin-1 |
|---|---|
| Target Compound Data | ΔG_expt = −6.10 kcal/mol; ΔHb = −36.0 ± 2.4 kJ mol⁻¹ |
| Comparator Or Baseline | Lactose (Galβ1-4Glc): ΔG_expt = −5.62 kcal/mol; Lactose/Lactulose: ΔHb > −36 kJ mol⁻¹ (more exothermic) |
| Quantified Difference | ΔΔG ≈ −0.48 kcal/mol (stronger binding for target); ΔHb difference of approximately 3–6 kJ mol⁻¹ (less exothermic for target) |
| Conditions | MD simulations with mechanical force unbinding; ITC at 283–285 K and 298 K in phosphate-buffered saline, pH 7.2–7.4 |
Why This Matters
The distinct thermodynamic signature enables researchers to probe galectin-1's fine carbohydrate specificity and may rationalize differential biological outcomes when selecting β-galactoside probes for competitive binding or functional assays.
- [1] Echeverria I, Amzel LM. Disaccharide binding to galectin-1: free energy calculations and molecular recognition mechanism. Biophys J. 2011;100(9):2283-2292. Table 1. View Source
- [2] Schwarz FP, Ahmed H, Bianchet MA, Amzel LM, Vasta GR. Thermodynamics of bovine spleen galectin-1 binding to disaccharides: correlation with structure and its effect on oligomerization at the denaturation temperature. Biochemistry. 1998;37(17):5867-5877. Table 4. View Source
